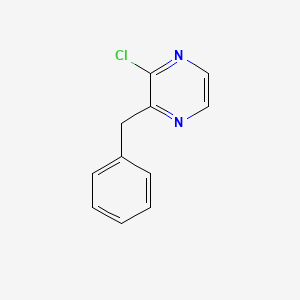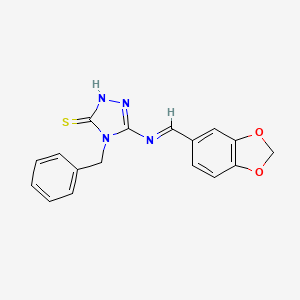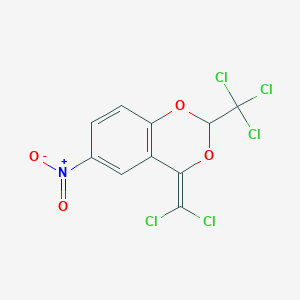
Pyrazine, 2-chloro-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-chloro-3-(phenylmethyl)-: is a heterocyclic aromatic organic compound It consists of a pyrazine ring substituted with a chlorine atom at the second position and a phenylmethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable pyrazine derivative. For example, starting with 2-chloropyrazine, a benzyl group can be introduced at the third position using a benzyl halide under basic conditions.
Cyclization Reactions: Another approach involves cyclization reactions where a precursor molecule containing the necessary functional groups undergoes ring closure to form the pyrazine ring with the desired substitutions.
Industrial Production Methods: Industrial production of pyrazine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes typically include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Pyrazine, 2-chloro-3-(phenylmethyl)- can undergo various substitution reactions, particularly at the chlorine-substituted position. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazine ring itself.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional substituents onto the pyrazine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper complexes.
Major Products:
Substituted Pyrazines: Depending on the reagents used, various substituted pyrazines can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the substituents or the pyrazine ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed as ligands in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which pyrazine, 2-chloro-3-(phenylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
2-Chloro-3-methylpyrazine: Similar structure but with a methyl group instead of a phenylmethyl group.
2-Chloro-3-(2-methylpropyl)pyrazine: Similar structure but with a 2-methylpropyl group instead of a phenylmethyl group.
Uniqueness:
Substituent Effects: The presence of the phenylmethyl group can significantly alter the compound’s chemical properties and biological activity compared to other similar compounds.
Reactivity: The specific substituents on the pyrazine ring can influence the compound’s reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
2-benzyl-3-chloropyrazine |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
ZBOJSNPGBJMUSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)



![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)


![N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045818.png)
